molecular formula C8H18N2 B146450 cis-1,4-Bis(aminomethyl)cyclohexane CAS No. 2549-93-1

cis-1,4-Bis(aminomethyl)cyclohexane

Cat. No. B146450
CAS RN: 2549-93-1
M. Wt: 142.24 g/mol
InChI Key: OXIKYYJDTWKERT-UHFFFAOYSA-N
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Description

cis-1,4-Bis(aminomethyl)cyclohexane is a chemical compound that features a cyclohexane ring with two aminomethyl groups attached to it in a cis configuration. This structure is significant in various chemical reactions and has been the subject of multiple studies to understand its properties and reactivity.

Synthesis Analysis

The synthesis of related bis(aminomethyl)cyclohexane compounds has been explored in several studies. For instance, the condensation of 1,1-bis(aminomethyl)cyclohexane with formaldehyde leads to the formation of a polymer, which upon heating, isomerizes to a nonacyclic compound with a complex tetraspiro structure . This demonstrates the reactivity of bis(aminomethyl)cyclohexane derivatives with aldehydes and their potential to form intricate molecular architectures.

Molecular Structure Analysis

The molecular structure of cis-1,4-Bis(aminomethyl)cyclohexane and its analogs has been extensively studied. For example, the cis and trans isomers of 4-aminomethyl-1-cyclohexanecarboxylic acids have been analyzed using NMR and molecular orbital methods, revealing that both isomers exist in zwitterionic forms in aqueous solution with staggered conformations . Similarly, the cis and trans isomers of bis(1,4-trimethylsilyl)-1,2,3,4,5,6-hexamethyl-1,4-disilacyclohexa-2,5-diene have been studied, showing that the cis isomer adopts a twisted boat conformation .

Chemical Reactions Analysis

The reactivity of bis(aminomethyl)cyclohexane derivatives has been investigated through various chemical reactions. For instance, the mass spectral behavior of bis(aminomethyl)cyclohexanes has been studied, revealing stereospecific fragmentations and the loss of NH3 from the molecular ion, which is influenced by the stereochemistry of the isomers . Additionally, the reaction of bis(1 degree-amino)cyclodistib(III)azanes with different reagents leads to the formation of various structures, including solvated cubane structures and tricyclic compounds, indicating the versatility of these compounds in forming diverse molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-1,4-Bis(aminomethyl)cyclohexane and related compounds are closely tied to their molecular structures. The preferred conformations of the cis and trans isomers in aqueous solution influence their reactivity and interactions with other molecules . The crystal structures of inclusion compounds and cocrystals involving similar cyclohexane derivatives also provide insights into the hydrogen bonding and selective inclusion modes that can occur, which are important for understanding the solid-state properties of these compounds .

Scientific Research Applications

Mass Spectrometry Analysis

  • Stereospecific Fragmentations: cis-1,4-Bis(aminomethyl)cyclohexane shows distinct mass spectral behaviors, especially in the loss of NH3, due to stereospecific elimination processes. This makes it a subject of interest in mass spectrometry for analyzing stereospecific fragmentations (Sueess & Hesse, 1979).

Chemical Synthesis and Stereochemistry

  • Stereochemical Aspects in Synthesis: Its use in the formation and trifluoroacetolysis of certain allylic bis(trimethylsilyl)cyclohexenes demonstrates the importance of stereochemistry in chemical synthesis (Wickham & Kitching, 1983).
  • Palladium and Rhodium Complexes: As a chiral pincer ligand, it has been used to form complexes with palladium and rhodium, which are structurally unique and have potential applications in catalysis (Kuznetsov, Lough, & Gusev, 2006).

Material Science and Polymer Chemistry

  • Synthesis of PC(sp3)P Phosphine and Phosphinite Platinum(II) Complexes: The synthesis and characterization of these complexes shed light on their applications in material science and catalysis (Olsson, Arunachalampillai, & Wendt, 2007).
  • Design of New Host Compounds: It has been used in designing compounds with high inclusion ability for guest compounds, indicating its potential in creating new materials (Toda et al., 1997).

Biological Activity and DNA Interaction

  • Synthesis and Biological Activity: Its derivatives have been synthesized and studied for their interaction with DNA, showing promise as candidates for cytotoxic activity, which could have implications in drug development (de Mier-Vinué et al., 2005).

Catalytic Activity and Selectivity

  • Catalyst Activity and Selectivity: Complexes derived from cis-1,4-Bis(aminomethyl)cyclohexane have been evaluated for their catalytic activity and selectivity, revealing remarkable differences and potential applications in catalytic processes (Knight et al., 2000).

Antitumor Activity and Drug Targeting

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanamine
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InChI

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKYYJDTWKERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
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DSSTOX Substance ID

DTXSID4062511, DTXSID101298049, DTXSID501302155
Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Molecular Weight

142.24 g/mol
Source PubChem
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Product Name

cis-1,4-Bis(aminomethyl)cyclohexane

CAS RN

2549-93-1, 10029-09-1, 10029-07-9
Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name 1,4-Cyclohexanedimethanamine
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Record name trans-1,4-Cyclohexanedimethanamine
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Record name cis-1,4-Cyclohexanedimethanamine
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Record name Cyclohex-1,4-ylenebis(methylamine)
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Synthesis routes and methods

Procedure details

Terephthalonitrile was hydrogenated following the procedure of Example 2 with ethanol as solvent but at a pressure of 500 psi. After 300 min. the reaction product was analyzed. It contained 8% yield of 1,4-bis(aminomethyl)cyclohexane and much byproduct showing that good results cannot be obtained at a pressure less than 750 psi.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 2
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 3
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 4
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 5
cis-1,4-Bis(aminomethyl)cyclohexane
Reactant of Route 6
cis-1,4-Bis(aminomethyl)cyclohexane

Citations

For This Compound
5
Citations
HA Morik, P Schuenke, L Schröder - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
A serious limitation of high resolution 129Xe chemical exchange saturation transfer (CEST) NMR spectroscopy for comparing competitive host–guest interactions from different samples …
Number of citations: 1 pubs.rsc.org
MA Alnajjar, WM Nau, A Hennig - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
The accurate determination of ultra-high binding affinities in supramolecular host–guest chemistry is a challenging endeavour because direct binding titrations are generally limited to …
Number of citations: 17 pubs.rsc.org
HA Morik - 2022 - search.proquest.com
Measuring the magnetization of atomic nuclei as in magnetic resonance imaging (MRI) allows studying molecular systems under chemical exchange. The MRI signal of the water-…
Number of citations: 2 search.proquest.com
EH Shaw Jr, AR Bormann - … of the South …, 1970 - South Dakota Academy of Sciences
Number of citations: 0
HA Morik
Number of citations: 0

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